An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide
This guide provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide, a versatile fluorinated building block with significant applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, and applications, grounded in established scientific principles and methodologies.
Core Compound Identification and Properties
2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is a substituted aromatic sulfonamide. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅F₄NO₂S | [1][2] |
| Molecular Weight | 243.18 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from supplier data |
| Melting Point | 124-127 °C | [3] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)F | [2] |
The Scientific Rationale: Strategic Importance in Molecule Design
The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential.[1] The trifluoromethyl group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance the binding affinity of drug candidates to their biological targets.[1]
The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. This group can act as a versatile scaffold, allowing for further chemical modifications, and can participate in crucial hydrogen bonding interactions with biological macromolecules.
The combination of these structural features in 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide makes it a valuable synthon for creating novel molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. Its structure is designed to leverage the benefits of fluorine chemistry to create more stable and effective final drug molecules.[4]
Synthesis and Mechanistic Insights
The synthesis of 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is typically achieved through a two-step process, starting from a readily available precursor. The causality behind this synthetic route lies in the well-established reactivity of sulfonyl chlorides and their conversion to sulfonamides.
Diagram 1: Synthetic Pathway
A representative synthetic pathway for 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide.
Part 1: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride (Precursor)
The key precursor, 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 2-fluoro-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.
Experimental Protocol:
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Diazotization: 2-Fluoro-5-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and a suitable solvent. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This in situ generation of nitrous acid converts the primary amine to a diazonium salt. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.
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Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with copper(II) chloride acting as a catalyst. This step introduces the sulfonyl chloride group onto the aromatic ring, displacing the diazonium group.
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Work-up and Isolation: The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified, typically by recrystallization or chromatography, to yield the desired 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride.
Part 2: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzene Sulfonamide
The final product is obtained by the ammonolysis of the sulfonyl chloride precursor.
Experimental Protocol:
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Ammonolysis: 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in an appropriate organic solvent (e.g., acetone, THF). The solution is cooled in an ice bath, and concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise. The nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion, forms the sulfonamide.
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Work-up and Purification: The reaction mixture is typically concentrated to remove the organic solvent. The resulting solid is then suspended in water, collected by filtration, and washed to remove any inorganic salts. The crude 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.
Applications in Research and Development
2-Fluoro-5-(trifluoromethyl)benzene sulfonamide serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.
Pharmaceutical Applications
The unique structural features of this compound make it an attractive building block in drug discovery. It is primarily used in the development of drugs targeting enzymes or receptors implicated in diseases such as cancer, inflammation, and bacterial infections.[4]
A notable application of derivatives of this compound is in the treatment of hyperuricemia and gout. A patent has disclosed that 2-trifluoromethyl benzene sulfonamide derivatives can act as inhibitors of the human urate transporter 1 (hURAT1), leading to a reduction in serum uric acid concentrations.[5]
Diagram 2: Application Workflow in Drug Discovery
A generalized workflow illustrating the use of the title compound in drug discovery.
Agrochemical Applications
In the field of agrochemicals, 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is utilized in the creation of advanced pesticides and herbicides. The fluorine and trifluoromethyl groups can enhance the potency and selectivity of these products, leading to more effective and environmentally benign crop protection solutions.[4]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. - A broad singlet for the sulfonamide protons (-SO₂NH₂), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons (6C) showing characteristic shifts, with some signals appearing as quartets due to coupling with the -CF₃ group. |
| ¹⁹F NMR | - A singlet for the trifluoromethyl group (-CF₃). - A signal for the fluorine atom attached to the benzene ring, likely showing coupling to adjacent aromatic protons. |
| IR (Infrared) | - Characteristic N-H stretching vibrations for the sulfonamide group (around 3300-3400 cm⁻¹). - Asymmetric and symmetric S=O stretching bands for the sulfonamide group (around 1350 and 1160 cm⁻¹). - C-F stretching vibrations for the fluoro and trifluoromethyl groups. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (243.18 g/mol ). - Characteristic fragmentation patterns involving the loss of SO₂NH₂ and other fragments. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Fluoro-5-(trifluoromethyl)benzene sulfonamide is a strategically designed chemical entity that holds significant value for the scientific research community, particularly in the realms of medicinal chemistry and agrochemical development. Its unique combination of a sulfonamide functional group with fluorine and trifluoromethyl substituents provides a powerful platform for the synthesis of novel, high-performance molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inform the innovative work of researchers in the field.
References
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MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]
- Google Patents. (2021). CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative.
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Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (C007B-523378). Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid. Retrieved from [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 038049 | 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzene sulfonamide (C007B-523378). Retrieved from [Link]
- Google Patents. (n.d.). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
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National Center for Biotechnology Information. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
